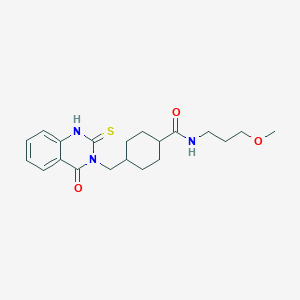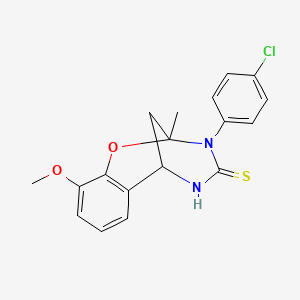
2-Phenyl-1,3-oxazole-5-sulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .
Synthesis Analysis
Oxazoles can be synthesized from easily available arylacetylenes and α-amino acids in the presence of Cu(NO 3) 2 •3H 2 O and iodine . This reaction involves an I 2 /Cu(NO 3 ) 2 •3H 2 O-assisted generation of α-iodo acetophenones, a Kornblum oxidation to phenylglyoxals, a condensation to imines, and a decarboxylation .Molecular Structure Analysis
Oxazoles is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .Chemical Reactions Analysis
Complementary methods for direct arylation of oxazoles with high regioselectivity at both C-5 and C-2 have been developed for a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates .Physical And Chemical Properties Analysis
Oxazole was first prepared in 1947, has a boiling point of 69 °C and is a stable liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Fluorescent Molecular Probes
2-Phenyl-1,3-oxazole derivatives, including those with sulfonyl fluoride groups, have been synthesized and utilized as fluorescent solvatochromic dyes. These compounds exhibit strong solvent-dependent fluorescence, which is highly correlated with solvent polarity. This property makes them suitable for developing ultrasensitive fluorescent molecular probes to study various biological events and processes, exploiting the "push-pull" electron transfer system between phenyl moieties for intramolecular charge transfer and fluorescence emission (Diwu et al., 1997).
Anion Sensing
2-Phenyl-1,3-oxazole-5-sulfonyl fluoride derivatives have been explored for fluorescence sensing of anions, leveraging the excited-state intramolecular proton transfer (ESIPT) process. These sensors exhibit unique responses to basic anions like fluoride, acetate, and dihydrogen phosphate, enabling the differentiation of these anions based on their spectral behaviors. This approach is beneficial for developing selective and sensitive anion sensors with potential applications in environmental monitoring and diagnostics (Wu et al., 2007).
Synthesis of Substituted 1,3-Oxazoles
Research has also focused on developing general methodologies for synthesizing 2,5-disubstituted-1,3-oxazoles using 2-(phenylsulfonyl)-1,3-oxazole as a precursor. This method involves the deprotonation of the oxazole ring, allowing for the introduction of various electrophiles and enabling a versatile route for the synthesis of substituted oxazoles. Such methodologies are crucial for creating compounds with potential applications in materials science, pharmaceuticals, and organic electronics (Williams & Fu, 2010).
Wirkmechanismus
Zukünftige Richtungen
Oxazole derivatives have gained attention in recent times due to their increasing importance in the field of medicinal chemistry . They are part of a large number of drugs and biologically relevant molecules . Therefore, the synthesis and study of oxazole derivatives, including “2-Phenyl-1,3-oxazole-5-sulfonyl fluoride”, may continue to be a significant area of research in the future.
Eigenschaften
IUPAC Name |
2-phenyl-1,3-oxazole-5-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO3S/c10-15(12,13)8-6-11-9(14-8)7-4-2-1-3-5-7/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSHVGHQFRCAEQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(O2)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-1,3-oxazole-5-sulfonyl fluoride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

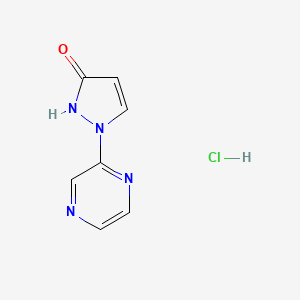
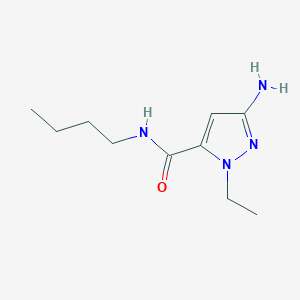
![7-[(2-Fluorophenyl)methyl]-3-methyl-8-(4-phenylpiperazin-1-yl)purine-2,6-dione](/img/no-structure.png)

![(11bS)-N-(2-Benzoylphenyl)-3,5-dihydro-4H-Dinaphth[2,1-c:1',2'-e]azepine-4-acetamide](/img/structure/B2556126.png)

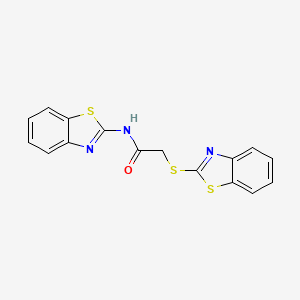
![4-chloro-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2556130.png)
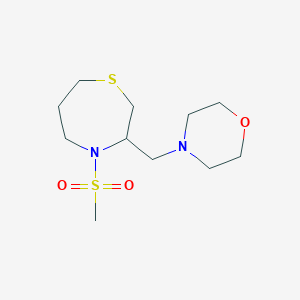
![1-[(2-Methylphenyl)methyl]-cyclopropyl-methanamine hydrochloride](/img/structure/B2556132.png)

![2-(4-benzylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2556136.png)
